2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a pyrazole ring and multiple alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: Starting from 3,5-dimethyl-1H-pyrazole, the compound is functionalized to introduce the acetamide group.
Alkyne addition: The but-2-yn-1-yl and prop-2-yn-1-yl groups are introduced via nucleophilic substitution reactions using appropriate alkynyl halides.
Amidation: The final step involves the coupling of the alkyne-substituted amine with the pyrazole derivative under amidation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkyne groups can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple alkyne groups allows for interactions with various molecular targets, potentially disrupting biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: shares similarities with other pyrazole derivatives and alkyne-containing compounds.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Another compound with multiple alkyne groups, known for its cytotoxic activity.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A pyrazole derivative with notable biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with multiple alkyne groups, providing a versatile scaffold for various chemical modifications and biological interactions.
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-5-7-9-18(8-6-2)10-13(19)15-14-11(3)16-17-12(14)4/h2H,8-10H2,1,3-4H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWRTBRGBQTISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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